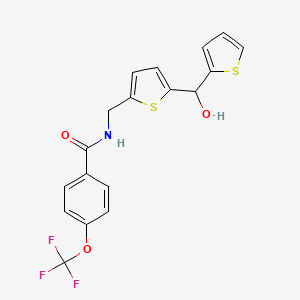![molecular formula C25H22ClNO5S B2605563 1-[(4-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one CAS No. 866340-47-8](/img/structure/B2605563.png)
1-[(4-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a quinolone derivative that has been synthesized using various methods. It has been found to exhibit various biochemical and physiological effects, making it a popular compound in the field of pharmacology and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one is not fully understood. However, it has been found to inhibit the activity of various enzymes and proteins involved in inflammation and tumor growth. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are responsible for inflammation. It has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. The compound has been found to exhibit antibacterial and antifungal activities. It has also been found to exhibit antioxidant activity, which may protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[(4-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one in lab experiments include its potent anti-inflammatory, antitumor, and antimicrobial activities. The compound has been found to exhibit high selectivity towards cancer cells, making it a potential therapeutic agent for cancer treatment. However, the limitations of using this compound in lab experiments include its low solubility in water, which may limit its use in certain experiments. The compound may also exhibit cytotoxicity at high concentrations, which may limit its use in certain cell-based assays.
Orientations Futures
There are several future directions for the research on 1-[(4-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one. One potential direction is to investigate the compound's potential as a therapeutic agent for various diseases, including cancer and inflammation. Another potential direction is to optimize the synthesis method to obtain higher yields and purity of the compound. Additionally, future research may focus on exploring the compound's mechanism of action and identifying its molecular targets. Overall, the unique properties of this compound make it a promising compound for future research in the field of pharmacology and medicinal chemistry.
Méthodes De Synthèse
The synthesis of 1-[(4-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one involves the reaction of 4-chlorobenzyl chloride with 4-ethoxybenzaldehyde in the presence of sodium hydride. The resulting product is then reacted with 6-methoxy-2-nitrobenzaldehyde in the presence of potassium carbonate to obtain the final product. This method has been optimized to obtain high yields and purity of the compound.
Applications De Recherche Scientifique
1-[(4-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one has been extensively used in scientific research due to its unique properties. It has been found to exhibit potent anti-inflammatory, antitumor, and antimicrobial activities. The compound has been used in various studies to investigate its potential as a therapeutic agent for various diseases. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO5S/c1-3-32-19-8-11-21(12-9-19)33(29,30)24-16-27(15-17-4-6-18(26)7-5-17)23-13-10-20(31-2)14-22(23)25(24)28/h4-14,16H,3,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARARKCYQOPEOFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

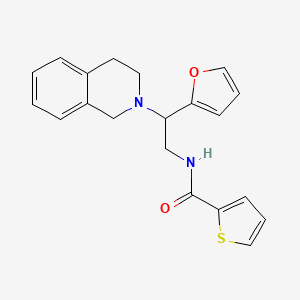
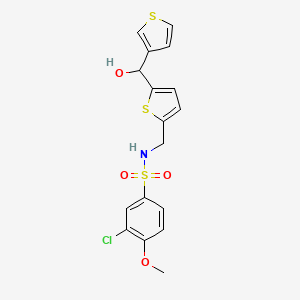
![3-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2605483.png)
![4-[[2-[[4-[[[(Adamantane-1-yl)acetyl]amino]acetyl]piperazine-1-yl]methyl]phenoxy]methyl]benzoic acid methyl ester](/img/structure/B2605485.png)
![Methyl 1-methyl-3-[(3-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate](/img/structure/B2605486.png)
![2-[4-(6-Pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2605487.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2605488.png)
![methyl 3-(N-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-N-methylsulfamoyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2605490.png)
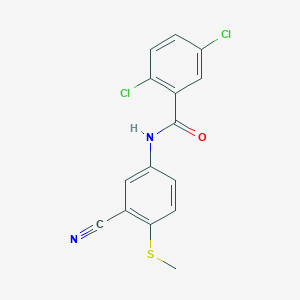
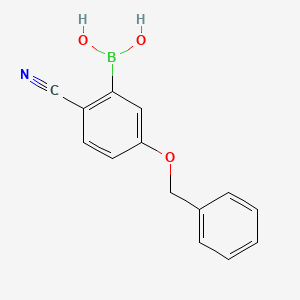
![2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2605494.png)
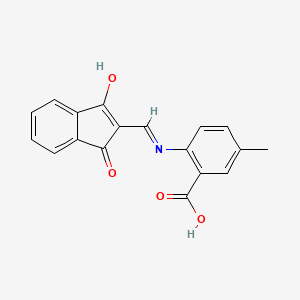
![N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2H-1,3-benzodioxol-5-amine](/img/structure/B2605499.png)
